Cas no 1701496-16-3 (3-[3-(2-Methoxyethoxy)propoxy]azetidine)

3-[3-(2-Methoxyethoxy)propoxy]azetidine is a specialized azetidine derivative featuring a flexible polyether side chain, which enhances its solubility and reactivity in various chemical environments. The compound’s unique structure, combining an azetidine core with a methoxyethoxypropoxy linker, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized polymers. Its ether linkages contribute to improved stability and compatibility with polar solvents, facilitating applications in pharmaceutical and materials chemistry. The compound’s modular design allows for further functionalization, offering versatility in drug discovery and advanced material development. High purity and well-defined reactivity further underscore its utility in precision chemical synthesis.
3-[3-(2-Methoxyethoxy)propoxy]azetidine structure
1701496-16-3 structure
Product name:3-[3-(2-Methoxyethoxy)propoxy]azetidine
CAS No:1701496-16-3
MF:C9H19NO3
Molecular Weight:189.252063035965
CID:6206175
PubChem ID:103402663

3-[3-(2-Methoxyethoxy)propoxy]azetidine 化学的及び物理的性質

名前と識別子

    • 1701496-16-3
    • 3-[3-(2-methoxyethoxy)propoxy]azetidine
    • EN300-1146033
    • 3-[3-(2-Methoxyethoxy)propoxy]azetidine
    • インチ: 1S/C9H19NO3/c1-11-5-6-12-3-2-4-13-9-7-10-8-9/h9-10H,2-8H2,1H3
    • InChIKey: CLJPXCFGKBCFBJ-UHFFFAOYSA-N
    • SMILES: O(CCCOCCOC)C1CNC1

計算された属性

  • 精确分子量: 189.13649347g/mol
  • 同位素质量: 189.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 8
  • 複雑さ: 117
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.7Ų
  • XLogP3: -0.4

3-[3-(2-Methoxyethoxy)propoxy]azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1146033-5.0g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
5g
$3645.0 2023-05-26
Enamine
EN300-1146033-0.25g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
0.25g
$1156.0 2023-05-26
Enamine
EN300-1146033-0.05g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
0.05g
$1056.0 2023-05-26
Enamine
EN300-1146033-0.1g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
0.1g
$1106.0 2023-05-26
Enamine
EN300-1146033-2.5g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
2.5g
$2464.0 2023-05-26
Enamine
EN300-1146033-10.0g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
10g
$5405.0 2023-05-26
Enamine
EN300-1146033-0.5g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
0.5g
$1207.0 2023-05-26
Enamine
EN300-1146033-1.0g
3-[3-(2-methoxyethoxy)propoxy]azetidine
1701496-16-3
1g
$1256.0 2023-05-26

3-[3-(2-Methoxyethoxy)propoxy]azetidine 関連文献

3-[3-(2-Methoxyethoxy)propoxy]azetidineに関する追加情報

Introduction to 3-[3-(2-Methoxyethoxy)propoxy]azetidine (CAS No. 1701496-16-3)

3-[3-(2-Methoxyethoxy)propoxy]azetidine, a compound with the chemical identifier CAS No. 1701496-16-3, is a molecule of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of azetidine derivatives, which have garnered considerable attention due to their potential biological activities and structural versatility. The unique structure of 3-[3-(2-Methoxyethoxy)propoxy]azetidine features a propyl chain substituted with an ethoxy group, further modified by a methoxy moiety, making it a promising candidate for further exploration in medicinal chemistry.

The< strong>nomenclature of this compound follows the standard IUPAC rules, ensuring clarity and precision in its identification. The prefix "3-" indicates the position of the propoxy group on the azetidine ring, while the suffix "-ine" denotes its classification as an azetidine derivative. The presence of the ethoxy and methoxy substituents adds complexity to its structure, which may contribute to its unique chemical and biological properties. This complexity makes 3-[3-(2-Methoxyethoxy)propoxy]azetidine an intriguing subject for synthetic chemists and biologists alike.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in drug discovery. Azetidine rings are known for their ability to mimic natural amino acid structures, which can be exploited in the design of enzyme inhibitors and other bioactive molecules. The< strong>structural features of 3-[3-(2-Methoxyethoxy)propoxy]azetidine, particularly the presence of multiple substituents on the propyl chain, suggest that it may exhibit a range of biological activities. These activities could include interactions with enzymes, receptors, or other cellular targets, making it a valuable tool for research in pharmacology.

The synthesis of< strong>3-[3-(2-Methoxyethoxy)propoxy]azetidine presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions, may be employed to construct the desired framework efficiently. The development of efficient synthetic routes is crucial for scaling up production and conducting further biological evaluations.

The< strong>biological evaluation of 3-[3-(2-Methoxyethoxy)propoxy]azetidine is currently underway in several research laboratories. Preliminary studies have shown that this compound exhibits promising activity against certain enzymatic targets, suggesting its potential as a lead compound for drug development. These early findings are encouraging and warrant further investigation into its mechanism of action and pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential to fully understand the therapeutic potential of this molecule.

In addition to its biological activities, 3-[3-(2-Methoxyethoxy)propoxy]azetidine may also serve as a scaffold for designing novel derivatives with enhanced properties. By modifying specific functional groups or introducing new substituents, researchers can explore a wide range of structural variations. This approach allows for the optimization of potency, selectivity, and pharmacokinetic profiles, which are critical factors in drug development. The< strong>scaffold-based design strategy offers a flexible and efficient way to generate new compounds with tailored properties.

The< strong-pharmacokinetic profile of 3-[3-(2-Methoxyethoxy)propoxy]azetidine is another important consideration in its development as a potential therapeutic agent. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to ensure that the compound behaves favorably in vivo. Advanced computational methods can be used to predict these properties before experimental testing is conducted, saving time and resources.

The< strong-clinical implications of 3-[3-(2-Methoxyethoxy)prop oxy]azetidine are yet to be fully explored but hold significant promise for future therapeutic applications. If it demonstrates efficacy and safety in clinical trials, it could potentially address unmet medical needs in various therapeutic areas. The journey from bench to bedside involves rigorous testing and validation, but compounds like 3-[3-(2-Meth oxy eth oxy)prop oxy]azetidine provide hope for innovative treatments.

The< strong-scientific community's interest in azetidine derivatives continues to grow as new discoveries are made. This compound exemplifies how structural diversity can lead to novel bioactive molecules with therapeutic potential. By leveraging cutting-edge synthetic methods and interdisciplinary collaboration, researchers can accelerate the discovery process and bring new drugs to patients more quickly.

In conclusion,< strong > 3-[ 3 - ( 2 - Meth oxy eth oxy ) prop oxy ] azeti dine (CAS No. 1701496-16-3) is a fascinating molecule with significant potential in pharmaceutical research and drug development. Its unique structure and promising biological activities make it an attractive candidate for further exploration. As research progresses, we can expect more insights into its therapeutic applications and mechanisms of action.

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